molecular formula C7H9NO2 B7967877 5-Azaspiro[2.5]octane-6,8-dione

5-Azaspiro[2.5]octane-6,8-dione

Cat. No.: B7967877
M. Wt: 139.15 g/mol
InChI Key: PUAHCMPDFPUHSN-UHFFFAOYSA-N
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Description

5-Azaspiro[2.5]octane-6,8-dione is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is notable for its rigidity and three-dimensional structural properties, making it a valuable scaffold in the synthesis of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.5]octane-6,8-dione typically involves the annulation of cyclopentane or four-membered rings. One common method includes the use of commercially available starting materials and conventional chemical transformations. For instance, the synthesis can be achieved through the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and high-yielding. These methods often involve multi-step reaction sequences, including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation. The conditions are optimized to ensure mild reaction environments and excellent yields at each step .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.5]octane-6,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as lithium aluminum hydride for reduction and oxidizing agents for oxidation reactions .

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride or hydrogen with Raney nickel and aqueous ammonia in methanol.

    Oxidation: Common oxidizing agents.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield derivatives with closed pyrrolidine rings .

Scientific Research Applications

5-Azaspiro[2.5]octane-6,8-dione has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a scaffold for the synthesis of biologically active compounds, including inhibitors for enzymes involved in metabolism and inflammation, as well as potential anticancer agents .

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.5]octane-6,8-dione involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor for enzymes such as FGFR4, which is involved in the treatment of hepatocellular carcinoma . The compound’s unique structure allows it to effectively bind to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azaspiro[3.4]octane
  • 8-Oxa-2-azaspiro[4.5]decane
  • 2,7-Diazaspiro[4.5]decane

Uniqueness

5-Azaspiro[2.5]octane-6,8-dione stands out due to its specific structural properties and the rigidity of its spiro scaffold. This rigidity enhances its stability and makes it a valuable precursor for the synthesis of various biologically active compounds .

Properties

IUPAC Name

5-azaspiro[2.5]octane-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-5-3-6(10)8-4-7(5)1-2-7/h1-4H2,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAHCMPDFPUHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC(=O)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 6,8-dioxo-5-azaspiro[2.5]octane-7-carboxylate (4.0 g, 18.95 mmol) was taken up in ACN containing 1% v/v water (40 mL) and the resulting solution was heated at 90° C. for 3 h. The mixture was cooled to RT and concentrated in vacuo. The residue was diluted with water (40 mL) and extracted with EtOAc (2×50 mL). The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo. Chromatographic purification of the residue (silica gel, 80% EtOAc/petroleum ether) furnished 5-azaspiro[2.5]octane-6,8-dione (1.2 g, 8.62 mmol, 46% yield) as a pale pink solid: 1H NMR (400 MHz, CDCl3): δ 8.24 (br s, 1H), 3.41 (s, 2H), 3.33-3.31 (m, 2H), 1.11-1.05 (m, 2H), 0.98-0.96 (m, 2H). m/z (ESI, +ve) 140.3 (M+H)+.
Name
Ethyl 6,8-dioxo-5-azaspiro[2.5]octane-7-carboxylate
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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